molecular formula C39H67N7O18P3S B1675492 Linoleoyl-coenzyme A CAS No. 40757-80-0

Linoleoyl-coenzyme A

Cat. No.: B1675492
CAS No.: 40757-80-0
M. Wt: 1030 g/mol
InChI Key: GISNRZPAZNWKHE-XFLCQTJPSA-M
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Description

Linoleoyl-coenzyme A is a substrate used to investigate the specificity and kinetics of acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT) and mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1).

Scientific Research Applications

Role in Cardiolipin Remodeling

Linoleoyl-coenzyme A is integral to the remodeling of cardiolipin, a phospholipid found in the inner mitochondrial membrane. A significant study identified the human mitochondrial monolysocardiolipin acyltransferase-1 (MLCL AT-1) as a key enzyme that utilizes this compound for the acylation of monolysocardiolipin to cardiolipin. This process is critical for maintaining mitochondrial function and energy production.

Key Findings:

  • The enzyme MLCL AT-1 showed high specificity for this compound over other acyl-CoA derivatives such as oleoyl and palmitoyl-coenzyme A.
  • Expression of MLCL AT-1 in HeLa cells significantly increased the incorporation of linoleic acid into cardiolipin, enhancing mitochondrial activity.
  • In Barth syndrome lymphoblasts, which exhibit reduced cardiolipin levels, overexpression of MLCL AT-1 improved cardiolipin mass and mitochondrial function, suggesting therapeutic potential for conditions associated with cardiolipin deficiency .

Signaling Molecule

Beyond its structural roles, this compound functions as a signaling molecule that can influence various cellular processes. It has been shown to regulate pathways associated with energy metabolism and inflammation.

Research Insights:

  • Fatty acid-CoA esters, including this compound, act as signaling molecules that modulate metabolic pathways. They can affect insulin signaling and glucose metabolism, particularly in pancreatic β-cells.
  • Elevated levels of long-chain acyl-CoAs have been linked to reduced β-cell excitability and insulin secretion, which are critical factors in diabetes pathophysiology .

Inhibition of Lipoxygenase Enzymes

Recent investigations have highlighted the inhibitory effects of acyl-CoA derivatives on lipoxygenase enzymes, which are involved in inflammatory responses. This compound has demonstrated weak inhibitory activity against certain lipoxygenases.

Findings:

  • This compound exhibited an IC50 value greater than 100 µM against lipoxygenase enzymes, indicating its potential role in modulating inflammatory pathways .

Metabolic Profiling and Disease Association

The concentration and activity of long-chain acyl-CoA esters like this compound have been studied in relation to metabolic disorders, including obesity and type 2 diabetes.

Case Studies:

  • Research has shown that alterations in long-chain acyl-CoA concentrations correlate with insulin resistance and impaired glucose metabolism. This relationship highlights the importance of this compound in metabolic health and disease management .

Data Summary Table

Application AreaKey FindingsReferences
Cardiolipin RemodelingEssential for cardiolipin synthesis; enhances mitochondrial function
Signaling MoleculeModulates insulin signaling; affects glucose metabolism in pancreatic β-cells
Inhibition of LipoxygenasesWeak inhibition observed; potential role in inflammation modulation
Metabolic ProfilingCorrelates with insulin resistance; implications for obesity and diabetes management

Properties

CAS No.

40757-80-0

Molecular Formula

C39H67N7O18P3S

Molecular Weight

1030 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8+,12-11+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

GISNRZPAZNWKHE-XFLCQTJPSA-M

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

coenzyme A, linoleoyl-
coenzyme A, S-9,12-octadecadienoate, (Z,Z)
linoleoyl-CoA
linoleoyl-coenzyme A
linoleoyl-coenzyme A, (E,E)-isomer
linoleoyl-coenzyme A, (E,Z)-isomer
linoleoyl-coenzyme A, (Z,Z)-isomer
linoleoyl-coenzyme A, octadecadienoate-1-(14)C-labeled, (Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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